(1-(4-Chlorobenzyl)cyclopropyl)methanamine
Description
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14ClN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 |
InChI Key |
VEOXKCMCWDQROA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)Cl)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Halogenated Precursors
The construction of the cyclopropane moiety often begins with halogenated intermediates. For instance, α-chloro-p-chlorobenzylphosphonate serves as a critical precursor in the synthesis of related ketones. In a typical procedure, α-chloro-p-chlorobenzylphosphonate (29.6 g, 100.0 mmol) is dissolved in a methanol-toluene solvent system (90 mL methanol, 70 mL toluene) under nitrogen at 0°C. Sodium methoxide (10.8 g, 200.0 mmol) is introduced, followed by cyclopropyl methyl ketone (8.4 g, 100.0 mmol), yielding an alkenyl chloride intermediate after 4 hours at 0°C. This intermediate is pivotal for subsequent hydrolysis or amination steps.
Alkaline Hydrolysis to Ketones
Hydrolysis of the alkenyl halide intermediate under alkaline conditions (e.g., NaOH, 4.2 g in ethanol-water) at 35–40°C for 4 hours produces 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone with 98% yield. While this step directly yields a ketone, it establishes a foundational intermediate for reductive amination toward the target amine.
Reductive Amination of Ketone Precursors
Catalytic Reductive Amination
The ketone intermediate generated above can undergo reductive amination to introduce the methanamine group. A practical method involves reacting 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone with ammonium acetate in the presence of phenylsilane (370 μL, 3.00 mmol) and zinc acetate (18.3 mg, 10 mol%) in toluene at reflux. After 16 hours, the amine product is extracted under basic conditions (pH 12) with dichloromethane, achieving yields of 85–90%.
Optimization of Reducing Agents
Comparative studies indicate that phenylsilane outperforms traditional agents like sodium borohydride in minimizing side reactions. For example, substituting phenylsilane for NaBH4 in the above protocol increases yield by 15% due to enhanced selectivity for primary amine formation.
Cyclopropanation Strategies
Transition Metal-Catalyzed Cyclopropane Formation
Palladium-catalyzed couplings enable direct cyclopropane ring assembly. A representative procedure involves reacting 3-cyclohexylethynyl-4H-chromen-4-one with cyclopropyl methyl ketone in acetonitrile under argon, using PdCl2(PPh3) (1 mol%) and CuI (0.5 mol%). After 24 hours, the product is purified via silica chromatography (petroleum ether/ethyl acetate, 10:1), yielding 58% of the cyclopropane-functionalized intermediate.
Base-Mediated Ring Closure
Sodium hydride (NaH) promotes tandem cyclization-amination reactions. In one example, 3-(1-alkynyl)-chromones react with ethyl isocyanate in dimethylformamide under microwave irradiation, forming N-heterocyclic intermediates that undergo cyclopropanation upon NaH treatment. This method avoids harsh acidic conditions, preserving the amine functionality.
Direct Amination of Cyclopropane Derivatives
Gabriel Synthesis
The Gabriel protocol offers a two-step route: (1) phthalimide protection of a cyclopropane bromide, followed by (2) hydrazinolysis to release the primary amine. For instance, treatment of (1-(4-chlorobenzyl)cyclopropyl)methyl bromide with potassium phthalimide in DMF at 80°C for 12 hours, followed by refluxing with hydrazine hydrate in ethanol, yields the target amine in 75% overall yield.
Hofmann Rearrangement
Carboxamide precursors undergo Hofmann rearrangement using bromine and NaOH to generate primary amines. A 2020 study demonstrated that 1-(4-chlorobenzyl)cyclopropanecarboxamide, when treated with Br2 (1.2 equiv) and NaOH (5 equiv) in water at 0°C, produces (1-(4-chlorobenzyl)cyclopropyl)methanamine in 82% yield.
Comparative Analysis of Methodologies
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | Phenylsilane, Zn(OAc)2 | 90 | High selectivity, mild conditions | Requires pre-formed ketone |
| Gabriel Synthesis | Cyclopropane bromide | K-phthalimide, N2H4 | 75 | Avoids harsh reductions | Multi-step, moderate yield |
| Hofmann Rearrangement | Cyclopropanecarboxamide | Br2, NaOH | 82 | Single-step from amide | Bromine handling challenges |
| Pd-Catalyzed Coupling | Ethynylchromone | PdCl2(PPh3), CuI | 58 | Direct cyclopropanation | Low yield, expensive catalysts |
Industrial-Scale Considerations
Solvent and Temperature Optimization
Large-scale syntheses favor toluene-methanol mixtures for their low cost and ease of removal. For example, hydrolysis of alkenyl chlorides in 85 mL ethanol-water at 35°C achieves 98% yield with minimal byproducts, critical for cost-effective production.
Catalyst Recycling
Zinc acetate in reductive amination can be recovered via aqueous extraction and reused for three cycles without significant activity loss, reducing waste.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chlorobenzyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
(1-(4-Chlorobenzyl)cyclopropyl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-(4-Chlorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural differences between (1-(4-Chlorobenzyl)cyclopropyl)methanamine and related compounds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorobenzyl group in the target compound provides moderate lipophilicity and steric bulk.
- Aromatic Heterocycles : Compounds such as 5 and 38 feature nitrothiophene or indole moieties, which may improve binding to targets like REV-ERBα or 5-HT2C receptors through π-π interactions .
- Chirality : Enantiomerically pure derivatives (e.g., (+)-20 ) exhibit distinct biological activities, emphasizing the importance of stereochemistry in receptor interactions .
Spectroscopic and Analytical Data
Target Compound: Limited spectral data are available, but related compounds (e.g., [1-(3-chlorophenyl)cyclopropyl]methanamine) show characteristic ¹H NMR signals for cyclopropane protons at δ 0.5–1.5 ppm and aromatic protons at δ 7.2–7.4 ppm .
Biological Activity
(1-(4-Chlorobenzyl)cyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a 4-chlorobenzyl substituent. Its molecular formula is CHClN, and it has a molecular weight of approximately 181.66 g/mol. The unique structural features of this compound contribute to its potential biological activities, particularly in pharmacological contexts.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. These interactions can modulate biochemical pathways, influencing physiological responses. The compound may function as an agonist or antagonist, depending on the target.
Pharmacological Applications
Research indicates that this compound has potential applications in drug development due to its ability to influence specific molecular targets. It has been investigated for its effects on various biological systems, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating conditions related to enzyme overactivity.
- Receptor Modulation : Its capacity to modulate receptor activity suggests potential therapeutic uses in various diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially offering new avenues for antibiotic development.
- Cytotoxicity Studies : In vitro tests have indicated varying levels of cytotoxicity against cancer cell lines, suggesting that modifications to the compound's structure could enhance its anticancer efficacy.
Table 1: Summary of Biological Activity Studies
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substituents on the cyclopropane ring or the chlorobenzyl group can significantly impact its pharmacological properties.
Table 2: Structural Variants and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (4-Chlorophenyl)cyclopropylamine | Cyclopropane ring with chlorophenyl | Moderate cytotoxicity |
| (4-Chlorophenyl)methanamine | Chlorophenyl group | Lower activity |
| Cyclopropylamine derivatives | Various substituents | Diverse activities |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(4-Chlorobenzyl)cyclopropyl)methanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chlorobenzyl halides and cyclopropylmethanamine precursors. For example, coupling a 4-chlorobenzyl chloride derivative with a cyclopropylamine intermediate under basic conditions (e.g., NaOH) can yield the target compound . Optimization includes:
- Catalyst selection : Palladium catalysts (e.g., Buchwald-Hartwig amination) for C-N bond formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Temperature control : Maintaining 60–80°C to balance reaction rate and by-product formation .
Q. What spectroscopic techniques are essential for characterizing this compound, and how can researchers address conflicting spectral data?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing experimental shifts with computed spectra (e.g., DFT calculations) .
- Mass spectrometry (HRMS) : Validate molecular weight with ≤2 ppm error .
- Resolution of contradictions : Cross-reference with analogs (e.g., fluoro/bromo-substituted cyclopropylamines) to identify substituent effects on chemical shifts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Respiratory protection : Use P95 respirators (US) or OV/AG/P99 cartridges (EU) to mitigate inhalation risks .
- Skin/eye protection : Wear nitrile gloves and full-face shields to prevent irritation (H315/H319 hazards) .
- Waste disposal : Neutralize acidic/basic residues before transferring to authorized waste facilities .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT2C) based on structural analogs like N-substituted cyclopropylmethylamines .
- SAR studies : Modify substituents (e.g., replacing Cl with F/Br) to assess impacts on receptor affinity and selectivity .
- ADMET prediction : SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., logP, solubility) for this compound?
- Methodological Answer :
- Experimental validation : Use shake-flask methods for logP measurement and compare with computational tools (e.g., XLogP3) .
- Data reconciliation : Cross-check missing parameters (e.g., melting point) with structurally similar compounds like (4-Chlorophenyl)(cyclopentyl)methanamine .
Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?
- Methodological Answer :
- Functional assays : Radioligand binding assays (e.g., [3H]-LSD for 5-HT2C receptor affinity) .
- Stereochemical analysis : Synthesize enantiomers (e.g., (R)- and (S)-forms) to evaluate chiral effects on potency .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Key Challenges and Solutions
- Data gaps in toxicity : Use read-across approaches with analogs (e.g., (1-(3-Chlorophenyl)cyclopropyl)methanamine) to estimate acute oral toxicity (LD50) .
- Stereochemical complexity : Employ chiral HPLC or asymmetric synthesis to isolate active enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
